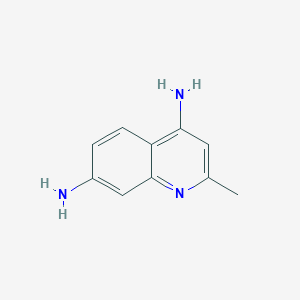
(s)-2,6-Dimethylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,6-Dimethylchroman-4-one is a chiral compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,6-Dimethylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the chromanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques is essential to obtain the desired (S)-enantiomer with high enantiomeric purity.
化学反応の分析
Types of Reactions: (S)-2,6-Dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups.
科学的研究の応用
(S)-2,6-Dimethylchroman-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2,6-Dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and inducing apoptosis in cancer cells. The exact molecular targets may include enzymes involved in oxidative stress response and signaling pathways related to cell survival and proliferation.
類似化合物との比較
- 2,6-Dimethylchroman-4-one (racemic mixture)
- 2,6-Dimethylchromanol
- 2,6-Dimethylquinone
Comparison: (S)-2,6-Dimethylchroman-4-one is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The (S)-enantiomer may exhibit higher potency and selectivity in its biological effects, making it a valuable compound for medicinal chemistry research.
特性
CAS番号 |
185224-25-3 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
(2S)-2,6-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
InChIキー |
KMJGVNLHBBEOQD-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1CC(=O)C2=C(O1)C=CC(=C2)C |
正規SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)





![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)
